Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 inhibitor primarily used in the management of type 2 diabetes mellitus. The compound is utilized as an internal standard in analytical chemistry, particularly in liquid chromatography and mass spectrometry techniques. Its deuterated nature enhances the accuracy of quantification methods by providing a stable reference for comparison against non-deuterated empagliflozin.
Empagliflozin-d4 is synthesized for research purposes and is available from various suppliers, including Cayman Chemical and SynZeal Research Pvt Ltd. It is intended for laboratory use only and is not for human administration.
The synthesis of empagliflozin-d4 involves deuteration, which replaces specific hydrogen atoms with deuterium, thereby altering the isotopic composition without significantly changing the compound's chemical properties. This process can be achieved through various synthetic routes, typically involving the introduction of deuterated reagents during the reaction stages.
Deuteration enhances the stability and detectability of the compound in analytical methods. The specific positions of deuterium incorporation are critical for maintaining the pharmacological activity while facilitating precise measurements during mass spectrometry analysis.
Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms. The structural formula can be represented as follows:
Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart. These reactions may include enzymatic interactions typical of sodium-glucose cotransporter 2 inhibitors, where it inhibits glucose reabsorption in renal proximal tubules.
The presence of deuterium allows for enhanced tracking of metabolic pathways and pharmacokinetics when used in studies involving human plasma or other biological matrices. This tracking is crucial for understanding the drug's behavior in vivo.
Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which plays a significant role in glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin-d4 promotes increased glucose excretion through urine, leading to lower blood glucose levels.
The mechanism involves:
This action contributes to improved glycemic control in patients with type 2 diabetes mellitus.
Empagliflozin-d4 exhibits chemical stability under standard laboratory conditions, making it suitable for various analytical applications. Its isotopic labeling aids in distinguishing it from natural empagliflozin during quantitative analysis.
Empagliflozin-d4 serves several scientific purposes:
Empagliflozin-d4 is a deuterium-labeled analog of the sodium-glucose cotransporter-2 (SGLT-2) inhibitor empagliflozin, specifically engineered with four deuterium atoms replacing protium at strategic molecular positions. Its molecular formula is C23H23D4ClO7, corresponding to a molecular weight of 454.93 g/mol [2] [3] [8]. The deuterium atoms are incorporated at the 2,3,5,6-positions of the phenoxy ring attached to the tetrahydrofuran moiety, resulting in a symmetric tetradeuterated benzyl ether group [3] [8]. This specific substitution pattern minimizes potential alterations to the molecule's stereochemistry and binding affinity, as the deuterated positions are distal from the chiral centers (C-1, C-2, C-3, C-4, C-5 of the glucose moiety and C-3' of the tetrahydrofuran ring) that define its pharmacophore [3] [6]. The structural integrity of the glucitol core and the chlorine-substituted phenyl ring remains identical to the non-deuterated parent compound.
Table 1: Molecular Structure and Deuterium Substitution Details of Empagliflozin-d4
Characteristic | Specification |
---|---|
Molecular Formula | C23H23D4ClO7 |
Molecular Weight | 454.93 g/mol |
Deuterium Positions | 2,3,5,6-positions of the phenoxy ring |
Key Functional Groups | Chlorophenyl, glucitol (with 4 chiral centers), tetrahydrofuran (1 chiral center) |
Chiral Centers | 5 (all configurations identical to non-deuterated empagliflozin) |
Comparative analysis reveals that deuterium substitution induces negligible alterations in the core molecular geometry of empagliflozin while significantly impacting its physicochemical tracking properties. The molecular weight difference between empagliflozin-d4 (454.93 g/mol) and its non-deuterated counterpart (450.91 g/mol) is 4.02 g/mol, a mass shift readily detectable by mass spectrometry [3] [6]. Crucially, the deuterium labeling does not impair the molecule's biological activity. Empagliflozin-d4 retains potent SGLT-2 inhibitory activity, with an identical reported IC50 value of 3.1 nM against human SGLT-2, mirroring the parent compound [3] [5]. This conservation of activity stems from the preservation of critical pharmacophoric elements: the glucitol moiety essential for SGLT-2 binding, the chloro-substituted phenyl group, the benzyl linker, and the (S)-tetrahydrofuran-3-yloxy group. The deuterium atoms occupy metabolically inert positions, primarily serving as isotopic markers without perturbing the molecule's interaction with its biological target.
Table 2: Comparative Analysis of Empagliflozin-d4 and Non-deuterated Empagliflozin
Property | Empagliflozin-d4 | Non-deuterated Empagliflozin | Significance |
---|---|---|---|
Molecular Formula | C23H23D4ClO7 | C23H27ClO7 | Isotopic labeling confirmed |
Molecular Weight (g/mol) | 454.93 | 450.91 | ΔMW = 4.02 g/mol (MS distinguishable) |
CAS Number (labeled) | 2749293-95-4 | - | Unique identifier for deuterated form [3] |
CAS Number (non-deuterated) | - | 864070-44-0 | Unique identifier for parent compound [4] [9] |
Reported IC50 (SGLT-2) | 3.1 nM | 3.1 nM | Biological activity retained [3] [5] |
Empagliflozin-d4 exhibits favorable solubility in polar aprotic solvents essential for analytical and experimental workflows. It demonstrates high solubility in Dimethyl Sulfoxide (DMSO), with concentrations up to 50 mg/mL (109.91 mM) achievable [3] [5]. Significant solubility is also observed in methanol, making it suitable for stock solution preparation in chromatographic applications [8]. Stability studies indicate that solutions in anhydrous DMSO remain stable under recommended storage conditions (-80°C or -20°C), although prolonged exposure to ambient temperatures or aqueous environments can accelerate degradation [3]. The compound's stability profile is comparable to non-deuterated empagliflozin, with deuterium substitution exerting no significant destabilizing effects under standard laboratory handling conditions. Degradation pathways primarily involve hydrolytic cleavage or oxidation rather than deuterium exchange under typical storage and experimental pH ranges [3] [8].
Table 3: Physicochemical Properties and Handling Specifications of Empagliflozin-d4
Property | Specification | Analytical Method |
---|---|---|
Physical Appearance | White to off-white solid | Visual Inspection |
Chemical Purity | >95% | HPLC [2] [9] |
Isotopic Enrichment | >95% D4 species | MS [4] [8] |
Solubility in DMSO | 50 mg/mL (109.91 mM) | Solubility assay [3] |
Solubility in Methanol | Soluble (concentration specifics vendor-dependent) | Solubility assay [8] |
Solid Storage Stability | -20°C, inert atmosphere; stable for 3 years | Long-term stability studies [3] [8] |
Solution Stability (DMSO) | -80°C: 6 months; -20°C: 1 month | Accelerated stability testing [3] |
Deuterium incorporation induces distinct and diagnostically valuable alterations in the 1H NMR spectrum of empagliflozin-d4 compared to its non-deuterated counterpart. The most pronounced effect is the complete disappearance or significant attenuation of the proton signals corresponding to the 2,3,5,6-positions of the labeled phenoxy ring [3] [8]. This results in the absence of the characteristic aromatic proton multiplet typically observed between δ 6.80-7.20 ppm for the parent compound. Resonances associated with the glucitol moiety (e.g., anomeric proton ~ δ 5.30 ppm (d), hydroxymethyl protons ~ δ 3.30-3.90 ppm), the tetrahydrofuran ring protons (multiplets between δ 3.60-4.00 ppm and δ 1.80-2.20 ppm), the benzylic methylene bridge (singlet ~ δ 4.80 ppm), and the chlorinated phenyl ring protons (multiplet δ 7.20-7.50 ppm) remain virtually unchanged, confirming the specificity of the deuteration [3]. 13C NMR spectra may exhibit minor isotope shifts (typically < 0.1 ppm) for carbons directly bonded to deuterium (C-2, C-3, C-5, C-6 of the labeled ring), consistent with reduced spin-spin coupling and minor electronic effects. No significant 13C shifts are observed for non-bonded carbons.
Table 4: Key 1H NMR Chemical Shifts for Empagliflozin-d4 (DMSO-d6)
Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Deuteration Effect |
---|---|---|---|
Anomeric Proton (Glucitol C1-H) | ~5.30 | Doublet | Unchanged |
Glucitol Ring Protons | ~3.30 - 3.90 | Multiplet | Unchanged |
Benzylic CH2 | ~4.80 | Singlet | Unchanged |
Chlorophenyl Ring Protons | ~7.20 - 7.50 | Multiplet | Unchanged |
Phenoxy Ring Protons (H-2,3,5,6) | Absent | - | Complete signal loss due to D substitution [3] |
Tetrahydrofuran Ring Protons | ~1.80 - 2.20 (CH2) | Multiplet | Unchanged |
~3.60 - 4.00 (O-CH, CH2-O) | Multiplet | Unchanged |
High-Resolution Mass Spectrometry serves as the primary confirmatory technique for empagliflozin-d4 identity and isotopic purity. Electrospray Ionization (ESI) in positive mode typically yields the prominent protonated molecule [M+H]+ ion. The exact mass observed for this ion is m/z 455.1437 (calculated for C23H24D4ClO7+: 455.1437) [3] [8]. The HRMS profile distinctly exhibits the characteristic isotopic cluster pattern. The base peak corresponds to the D4 isotopologue ([M+H]+ at m/z 455.1437). A smaller peak at m/z 454.1437 corresponds to the [M]+• radical cation of the D4 species. Crucially, the spectrum reveals minor satellite peaks resulting from natural isotopic abundances (37Cl, 13C) and potential residual unlabeled (D0) or partially labeled (D1-D3) species. The relative intensity of the M+4 peak (D4 species) significantly surpasses the M+0 peak (non-deuterated impurity), aligning with the specified >95% isotopic enrichment [3] [8]. Fragmentation patterns under tandem MS (MS/MS) conditions are dominated by glycosidic bond cleavage, generating ions characteristic of the glucitol moiety and the aglycone fragment bearing the deuterated phenoxy group, the latter showing the expected +4 Da shift compared to the non-deuterated analog.
Table 5: High-Resolution Mass Spectrometry (HRMS) Key Ions for Empagliflozin-d4
Ion Assignment | Theoretical m/z | Observed m/z | Ion Type | Significance |
---|---|---|---|---|
[M+H]+ (D4) | 455.1437 | 455.1437 | Protonated Molecule | Base peak, confirms molecular weight [3] [8] |
[M]+• (D4) | 454.1437 | 454.1437 | Molecular Radical Ion | Common in ESI-MS |
[M+H]+ (D3) | 454.1402 | ~454.14 | Protonated Molecule | Minor peak (indicative of <95% D4 enrichment) |
[M+H]+ (D0) | 451.1394 | ~451.14 | Protonated Molecule | Very minor peak (impurity control) |
Aglycone Fragment ([M+H-162]+, D4) | 293.0844 | 293.084 | Diagnostic Fragment | Confirms deuterated phenoxy-benzyl-chlorophenyl structure |
Table 6: Synonyms and Identifiers for Empagliflozin-d4
Synonym/Identifier | Source |
---|---|
BI 10773-d4 | [3] [5] [6] |
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol | [4] [8] |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] [9] |
Jardiance-d4 | [2] [9] |
CAS 2749293-95-4 | [3] [5] [6] |
CAS 864070-44-0 (unlabeled parent reference) | [4] [7] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3